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Compound of Interest

Compound Name: GSK840

Cat. No.: B2398511 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of GSK840, a potent inhibitor of Receptor-

Interacting Protein Kinase 3 (RIPK3), with other known RIPK3 inhibitors. The information

presented is supported by experimental data to aid in the validation and application of GSK840
in necroptosis research.

Introduction to RIPK3 and Necroptosis
Receptor-Interacting Protein Kinase 3 (RIPK3) is a crucial serine/threonine kinase that plays a

central role in the execution of necroptosis, a form of programmed necrosis or inflammatory cell

death.[1] Necroptosis is implicated in a variety of pathological conditions, including

inflammatory diseases, neurodegenerative disorders, and cancer.[2] The signaling cascade is

initiated by stimuli such as tumor necrosis factor (TNF), leading to the formation of a protein

complex known as the necrosome, which includes RIPK1, RIPK3, and Mixed Lineage Kinase

Domain-Like (MLKL) pseudokinase.[3][4] Within the necrosome, RIPK3 becomes activated and

phosphorylates MLKL, triggering its oligomerization and translocation to the plasma

membrane, ultimately leading to cell lysis.[4][5]

GSK840: A Potent and Selective RIPK3 Inhibitor
GSK840 has been identified as a highly potent and selective small molecule inhibitor of RIPK3.

It binds to the kinase domain of RIPK3, effectively blocking its catalytic activity and subsequent

downstream signaling events that lead to necroptosis.[1][6]
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Comparative Analysis of RIPK3 Inhibitors
The following tables summarize the in vitro potency and cellular activity of GSK840 in

comparison to other well-characterized RIPK3 inhibitors, GSK872 and Zharp-99.

Table 1: In Vitro Potency of RIPK3 Inhibitors

Compound Target Assay Type IC50 / Kd (nM) Reference

GSK840 Human RIPK3
Kinase Activity

(ADP-Glo)
0.3 [1]

Human RIPK3

Binding

(Fluorescence

Polarization)

0.9 [1]

GSK872 Human RIPK3
Kinase Activity

(ADP-Glo)
1.3 [7]

Human RIPK3

Binding

(Fluorescence

Polarization)

1.8 [7]

Zharp-99 Human RIPK3 Binding 1.35 (Kd) [8]

Human RIPK3 Kinase Activity
Higher than

GSK872
[8]

Table 2: Cellular Activity of RIPK3 Inhibitors
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Compound Cell Line Assay Effect
Key
Findings

Reference

GSK840
Human HT-

29

TNF-induced

Necroptosis
Inhibition

Blocks

necroptosis in

a

concentration

-dependent

manner.

Active in

human cells

but not

mouse cells.

[6][9]

GSK872

Human HT-

29, Mouse

L929

TNF-induced

Necroptosis
Inhibition

Blocks

necroptosis in

both human

and mouse

cells.

[9]

Zharp-99

Human HT-

29, Mouse

MEFs

TNF-induced

Necroptosis
Inhibition

Potently

inhibits

necroptosis in

human,

mouse, and

rat cells.

[1][8]

Note: A common characteristic of these RIPK3 inhibitors is the induction of apoptosis at

concentrations higher than those required for necroptosis inhibition. This on-target toxicity is

thought to be mediated by a conformational change in RIPK3 that facilitates the recruitment of

RIPK1 and activation of caspase-8.[8][10]

Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation of

GSK840 and other RIPK3 inhibitors.

In Vitro RIPK3 Kinase Assay (ADP-Glo™)
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This assay quantifies the kinase activity of RIPK3 by measuring the amount of ADP produced

during the phosphorylation of a substrate.

Materials:

Recombinant human RIPK3 (e.g., BPS Bioscience, #79497)[11]

Myelin Basic Protein (MBP) substrate

ATP

ADP-Glo™ Kinase Assay Kit (Promega, #V9101)[11]

Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 2.5 mM MnCl2, 0.1 mg/ml

BSA, 50 µM DTT)[11]

Test compounds (e.g., GSK840)

Procedure:

Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO).

In a 384-well plate, add the test compound, recombinant RIPK3, and MBP substrate to the

Kinase Assay Buffer.

Initiate the kinase reaction by adding ATP (e.g., 25 µM final concentration).[11]

Incubate the reaction at room temperature for a defined period (e.g., 1 hour).

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

Incubate for 40 minutes at room temperature.[12]

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal. Incubate for 30-60 minutes at room temperature.[12]

Measure the luminescence using a plate reader.
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Calculate the IC50 value of the test compound by plotting the luminescence signal against

the compound concentration.

Cellular Necroptosis Assay (TNF-induced in HT-29 cells)
This assay assesses the ability of a compound to inhibit necroptosis induced by a combination

of TNF-α, a SMAC mimetic, and a pan-caspase inhibitor.

Materials:

HT-29 human colon adenocarcinoma cells

Complete cell culture medium (e.g., DMEM with 10% FBS)

Human TNF-α (e.g., 20 ng/mL)[13]

SMAC mimetic (e.g., LCL161 at 100 nM or Birinapant)[14]

Pan-caspase inhibitor (e.g., z-VAD-FMK at 20 µM)[13][15]

Test compounds (e.g., GSK840)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

Procedure:

Seed HT-29 cells in a 96-well plate at an appropriate density and allow them to adhere

overnight.

Pre-treat the cells with serial dilutions of the test compound for 1-2 hours.[16]

Induce necroptosis by adding a cocktail of TNF-α, SMAC mimetic, and z-VAD-FMK to the

cell culture medium.

Incubate the cells for a specified period (e.g., 6-24 hours).[13]

Measure cell viability using a cell viability reagent according to the manufacturer's

instructions.
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Determine the EC50 value of the test compound by plotting cell viability against the

compound concentration.

As a control for necroptosis-specific inhibition, include a condition with a known necroptosis

inhibitor like Necrostatin-1 (a RIPK1 inhibitor) to confirm the cell death pathway.[15]

Visualizations
RIPK3 Signaling Pathway in Necroptosis
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Caption: The RIPK3 signaling pathway leading to necroptosis.
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Experimental Workflow for Validating a RIPK3 Inhibitor

Start:
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Caption: A generalized workflow for the preclinical validation of a kinase inhibitor.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b2398511?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2398511?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Comparative Performance of RIPK3 Inhibitors

RIPK3 Inhibitors

Performance Metrics

GSK840 In Vitro Potency
(IC50/Kd)

0.3 nM (Kinase)
0.9 nM (Binding)

Cellular Potency

Active (Human)
Inactive (Mouse)

Selectivity

High for RIPK3 over RIPK1

GSK872

1.3 nM (Kinase)
1.8 nM (Binding)

Active (Human & Mouse)

High for RIPK3 over RIPK1

Zharp99

Kd = 1.35 nM
(Higher than GSK872)

Potent (Human, Mouse, Rat)

No effect on RIPK1

Click to download full resolution via product page

Caption: A comparative overview of key performance metrics for selected RIPK3 inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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